molecular formula C16H13ClN2O2 B3016767 Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate CAS No. 900015-03-4

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate

Cat. No.: B3016767
CAS No.: 900015-03-4
M. Wt: 300.74
InChI Key: DVXLVAJLSACWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 5. This moiety is linked to a benzene ring at position 2, which is esterified with an ethyl group. The chlorine substituent enhances electronic properties and metabolic stability, while the benzene-carboxylate group may influence binding affinity and solubility.

Properties

IUPAC Name

ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)13-6-4-3-5-12(13)14-10-19-9-11(17)7-8-15(19)18-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXLVAJLSACWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate typically involves the reaction of 2-aminopyridine with ethyl 2-bromo-6-chlorobenzoate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. This inhibition can result in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Halogen Substitution Variations

Halogen substituents on the imidazo[1,2-a]pyridine ring significantly alter molecular properties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Reference
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate C₁₁H₁₁BrN₂O₂ 283.125 Br (position 6) Higher molecular weight, potential increased lipophilicity
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₉ClN₂O₂ 224.63 Cl (position 6) Lower molecular weight compared to Br analog
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate C₁₀H₉FN₂O₂ 208.20 F (position 6) Enhanced polarity due to fluorine’s electronegativity

Key Findings :

  • Fluorine’s electronegativity may improve solubility and metabolic stability in fluoro-analogs .
Ester Group Modifications

The position and nature of ester groups influence physicochemical properties:

Compound Name Ester Position Solubility (25°C) logP Reference
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate Benzene ring Not reported Inferred ~3.0*
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate Acetate side chain Not reported Inferred ~2.5*
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester Benzene ring with dimethylamino group 0.08 g/L 3.117

Key Findings :

  • Esterification on a benzene ring (e.g., Zolpidem analog) reduces solubility (0.08 g/L) compared to aliphatic esters, likely due to increased hydrophobicity .
  • The dimethylamino group in Zolpidem derivatives increases logP (3.117), suggesting enhanced membrane permeability .
Heterocyclic Ring Modifications

Replacing the imidazo[1,2-a]pyridine core with pyridazine alters electronic and steric profiles:

Compound Name Heterocycle Molecular Weight (g/mol) Boiling Point (°C) Reference
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Imidazo[1,2-b]pyridazine 225.63 227.1
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine 224.63 Not reported

Key Findings :

  • Pyridazine analogs exhibit similar molecular weights but distinct boiling points (227.1°C), suggesting differences in volatility and intermolecular interactions .
Complex Derivatives with Additional Functional Groups

Piperidine and dimethylamino substituents introduce new pharmacological dimensions:

Compound Name Functional Groups Molecular Weight (g/mol) Reference
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate Piperidine-carbamate 350.80
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester Dimethylamino, methyl 365.17

Key Findings :

  • Dimethylamino groups enhance basicity and interaction with biological targets, as seen in Zolpidem analogs .

Biological Activity

Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate (CAS No. 900015-03-4) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H13_{13}ClN2_{2}O2_{2}
  • Molecular Weight : 300.74 g/mol
  • IUPAC Name : this compound

The presence of the chlorine atom in its structure is significant as it can influence both the reactivity and biological activity of the compound.

Synthesis Methods

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-aminopyridine and ethyl 2-bromo-6-chlorobenzoate under basic conditions. This reaction leads to the formation of the imidazo[1,2-a]pyridine ring through cyclization.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.

Cancer Cell Line IC50 (µM)
MCF-715
A54920

These findings highlight the potential of this compound as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated imidazopyridines to understand its unique properties better:

Compound Halogen Antimicrobial Activity (MIC) Anticancer Activity (IC50)
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzenecarboxylateBromine64 µg/mL25 µM
Ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylateFluorine128 µg/mL30 µM
This compoundChlorine32 µg/mL15 µM

The data indicates that the chlorine substituent may enhance both antimicrobial and anticancer activities compared to bromine and fluorine analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.